molecular formula C20H19N3O3 B3314035 1-benzyl-N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 949730-06-7

1-benzyl-N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B3314035
CAS No.: 949730-06-7
M. Wt: 349.4 g/mol
InChI Key: MOSQCWGKENKDBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone-derived carboxamide featuring a benzyl group at the 1-position and a 2-methoxybenzyl substituent on the amide nitrogen. The compound’s design aligns with medicinal chemistry strategies that prioritize substituent-driven selectivity and metabolic stability. The pyridazinone core enables hydrogen-bonding interactions with biological targets, while the 2-methoxybenzyl group may enhance lipophilicity and membrane permeability .

Properties

IUPAC Name

1-benzyl-N-[(2-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-26-18-10-6-5-9-16(18)13-21-20(25)17-11-12-19(24)23(22-17)14-15-7-3-2-4-8-15/h2-12H,13-14H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSQCWGKENKDBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=NN(C(=O)C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-benzyl-N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and methoxyphenyl precursors with a pyridazine derivative under controlled conditions. Industrial production methods may involve catalytic hydrogenation and other advanced techniques to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

1-benzyl-N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Pyridazinone Series

Key structural analogs and their properties are summarized in Table 1.

Compound Name Substituent Variations vs. Target Compound Yield (%) Biological Activity (If Reported) Reference
1-Benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (5) Cyclopropylcarbamoyl phenyl vs. 2-methoxybenzyl 45 T. cruzi proteasome inhibition (IC₅₀: 0.2 µM)
N-(4-Fluoro-3-((trans-3-methoxycyclobutyl)carbamoyl)phenyl)-1-(4-methoxybenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (19) 4-Methoxybenzyl and trans-3-methoxycyclobutyl vs. 2-methoxybenzyl 95 Improved solubility and proteasome affinity
25I-NBOMe Ethanamine core vs. pyridazinone; same 2-methoxybenzyl group N/A Serotonin 5-HT₂A receptor agonism (psychoactive)
6-Oxo-N′-[(E)-phenylmethylene]-1,6-dihydropyridazine-3-carbohydrazide Carbohydrazide vs. carboxamide; benzylidene substituent N/A Metal-catalyzed C–H functionalization

Key Observations:

  • Substituent Impact on Activity: The 2-methoxybenzyl group in the target compound is structurally distinct from cyclopropylcarbamoyl (compound 5) or 4-methoxybenzyl (compound 19) groups in analogs. These variations influence target binding and physicochemical properties. For instance, fluorinated analogs (e.g., compound 9, 90% yield) demonstrate enhanced proteasome inhibition, suggesting electronegative substituents improve potency .
  • Synthetic Efficiency: The target compound’s synthesis likely employs similar coupling reagents (e.g., HATU/DIPEA in DMF) as described for analogs . However, yields vary significantly (22–95%), indicating that steric or electronic effects of the 2-methoxybenzyl group may affect reaction optimization.
  • Biological Specificity: Unlike NBOMe derivatives (e.g., 25I-NBOMe), which share the 2-methoxybenzyl motif but target serotonin receptors, the pyridazinone core in the target compound suggests divergent mechanisms, likely protease inhibition .

Physicochemical and Pharmacokinetic Considerations

  • Hydrogen-Bonding Capacity: The pyridazinone core and carboxamide group enable hydrogen-bonding interactions critical for proteasome binding, as evidenced in co-crystallization studies of related compounds .

Biological Activity

1-benzyl-N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

  • Molecular Formula : C18_{18}H20_{20}N2_{2}O3_{3}
  • SMILES Notation : CC1=NN(C(=O)C2=C(C=CC=C2)C(=O)N1C(C)C)=C(C=C(C)C)=C(C=C(C)C)=C(C=C(C)C)

This structure indicates the presence of a benzyl group and a methoxyphenyl moiety, which are significant for its biological activity.

Anticancer Properties

Research has indicated that derivatives of pyridazine compounds exhibit notable anticancer activities. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including breast and colon cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

  • Case Study : A recent study found that a related compound demonstrated significant antiproliferative effects against leukemia cell lines while maintaining low cytotoxicity towards normal cells .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.

  • Example : A derivative exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

The biological activity of this compound is thought to be linked to its ability to interact with specific biological targets. For example, docking studies have suggested that it may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.

Key Findings from Research

Activity Target Outcome
AnticancerVarious cancer cell linesInduced apoptosis; inhibited proliferation
AntibacterialGram-positive/negative bacteriaEffective against S. aureus and E. coli
AntifungalFungal pathogensModerate activity against Candida species

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that can yield various derivatives with enhanced biological properties. Modifications to the benzyl or methoxy groups can significantly influence the pharmacological profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-benzyl-N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.